6-Cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
6-Cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative. Quinolones are a class of synthetic antibiotics known for their broad-spectrum antibacterial activity. This compound, with its unique cycloheptyl and methyl substitutions, is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the Gould-Jacobs reaction. This reaction starts with the condensation of an aniline derivative with ethyl acetoacetate, followed by cyclization and oxidation steps. The specific conditions, such as temperature and solvents, can vary, but common reagents include acetic acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature control and solvent recycling, is crucial for maximizing yield and purity. Advanced techniques like continuous flow chemistry can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Introduction of different substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
6-Cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antibiotics and anticancer agents.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-Cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets include the A and B subunits of DNA gyrase and topoisomerase IV .
Comparison with Similar Compounds
Similar Compounds
Moxifloxacin: 1-Cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydropyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Ciprofloxacin: 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,4-dihydroquinoline-3-carboxylic acid.
Uniqueness
6-Cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its cycloheptyl substitution, which may confer different pharmacokinetic and pharmacodynamic properties compared to other quinolones. This structural variation can influence its binding affinity to bacterial enzymes and its overall antibacterial efficacy .
Properties
CAS No. |
55376-97-1 |
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Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
6-cycloheptyl-1-methyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H21NO3/c1-19-11-15(18(21)22)17(20)14-10-13(8-9-16(14)19)12-6-4-2-3-5-7-12/h8-12H,2-7H2,1H3,(H,21,22) |
InChI Key |
HMHBNLRDIVWWAX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)C3CCCCCC3)C(=O)O |
Origin of Product |
United States |
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